(4S)-3-(tert-Butoxycarbonyl)-2-methylthiazolidine-4-carboxylic acid
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Overview
Description
(4S)-3-(tert-Butoxycarbonyl)-2-methylthiazolidine-4-carboxylic acid is a compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4S)-3-(tert-Butoxycarbonyl)-2-methylthiazolidine-4-carboxylic acid typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting an appropriate amino acid derivative with a thiol compound under acidic conditions.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol can be used for Boc deprotection.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
(4S)-3-(tert-Butoxycarbonyl)-2-methylthiazolidine-4-carboxylic acid has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Serves as a building block for the synthesis of peptides and proteins, where the Boc group protects the amine functionality during peptide bond formation.
Mechanism of Action
The mechanism of action of (4S)-3-(tert-Butoxycarbonyl)-2-methylthiazolidine-4-carboxylic acid largely depends on its role as a protecting group in organic synthesis. The Boc group protects the amine functionality by forming a stable carbamate linkage, which can be selectively removed under acidic conditions. This allows for the stepwise construction of complex molecules without interference from the amine group .
Comparison with Similar Compounds
- (3R,4S)-1-(tert-Butoxycarbonyl)-4-phenyl-3-pyrrolidinecarboxylic acid
- (2S,4S)-1-(tert-Butoxycarbonyl)-4-(3,4,5-trimethylphenoxy)-2-pyrrolidinecarboxylic acid
- (2R,4S)-1-(tert-Butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid
Uniqueness: (4S)-3-(tert-Butoxycarbonyl)-2-methylthiazolidine-4-carboxylic acid is unique due to its thiazolidine ring structure, which imparts distinct chemical properties compared to other Boc-protected compounds. The presence of both sulfur and nitrogen in the ring allows for diverse chemical reactivity, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4S/c1-6-11(7(5-16-6)8(12)13)9(14)15-10(2,3)4/h6-7H,5H2,1-4H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLUKFNPDYXRDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1N(C(CS1)C(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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